Methylphosphine

Description

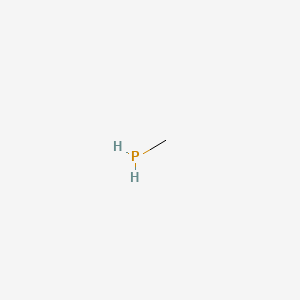

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5P/c1-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWKFRBJGLMMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208029 | |

| Record name | Methylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.024 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-54-4 | |

| Record name | Phosphine, methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methylphosphine from Phosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methylphosphine (CH₃PH₂) from phosphine (B1218219) (PH₃) and related precursors. The information presented herein is intended for a technical audience and details various methodologies, including experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these synthetic strategies.

Introduction

This compound is the simplest primary organophosphine and serves as a valuable building block in organic and organometallic chemistry. Its utility as a ligand for catalysis and as a precursor for more complex phosphorus-containing molecules makes its efficient synthesis a topic of significant interest. This guide will explore three principal methods for the synthesis of this compound: the alkylation of phosphide (B1233454) salts, Lewis acid-catalyzed alkylation of phosphine, and a modern one-pot synthesis from elemental phosphorus.

Safety Precautions: Phosphine and this compound are highly toxic, pyrophoric, and malodorous gases. All manipulations should be carried out in a well-ventilated fume hood or glovebox by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[1][2][3][4][5] Accidental release can pose a severe fire, explosion, and health hazard.[1]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as available starting materials, required scale, and desired purity. The following table summarizes quantitative data for the different methodologies.

| Synthetic Method | Starting Material | Methylating Agent | Typical Yield | Purity | Key Considerations |

| Alkylation of Phosphide Salts | Phosphine (PH₃) | Methyl Iodide (CH₃I) | Moderate to Good | Variable, may contain over-alkylation products | Requires handling of highly reactive metal phosphides. |

| Lewis Acid-Catalyzed Alkylation | Phosphine (PH₃) | Methyl Halide (e.g., CH₃Cl) | Good | High | The AlCl₃-PH₃ adduct is easier to handle than phosphide salts. |

| One-Pot Synthesis | White Phosphorus (P₄) | Methyl Halide (e.g., CH₃Cl) | Good (e.g., 57% for PhPH₂) | High | Avoids direct handling of phosphine gas; multi-step one-pot procedure.[1] |

Experimental Protocols

Method 1: Alkylation of Phosphide Salts

This classical method involves the deprotonation of phosphine to form a nucleophilic phosphide salt, which is then alkylated with a methylating agent. A generalized protocol for the synthesis via potassium phosphanide (B1200255) is presented below.

Experimental Protocol: Alkylation of Potassium Phosphanide

-

Preparation of Potassium Phosphanide (KPH₂): In a flame-dried, three-necked flask equipped with a dry ice condenser, gas inlet, and stirrer, condense ammonia (B1221849) (approx. 100 mL) at -78 °C (dry ice/acetone bath). Add small, freshly cut pieces of potassium metal (1.0 eq) to the liquid ammonia with stirring. Bubble phosphine gas (PH₃) through the solution until the blue color of the solvated electrons disappears, indicating the formation of potassium phosphanide.

-

Methylation: To the resulting suspension of KPH₂, slowly add a solution of methyl iodide (CH₃I) (1.0 eq) in diethyl ether (20 mL) at -78 °C with vigorous stirring.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm slowly to room temperature, allowing the ammonia to evaporate. The remaining residue is then subjected to vacuum distillation to isolate the volatile this compound. The product should be collected in a cold trap (-78 °C or lower).

Logical Workflow for Alkylation of Phosphide Salts

Caption: Workflow for the synthesis of this compound via alkylation of potassium phosphanide.

Method 2: Lewis Acid-Catalyzed Alkylation

This method utilizes a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to form a handleable adduct with phosphine, which then facilitates a controlled alkylation.

Experimental Protocol: Synthesis via AlCl₃-PH₃ Adduct

-

Formation of the AlCl₃-PH₃ Adduct: In a Schlenk flask under an inert atmosphere, suspend anhydrous aluminum trichloride (AlCl₃) (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene). Bubble phosphine gas (PH₃) through the suspension at room temperature with stirring. The solid AlCl₃ will gradually dissolve as the H₃P→AlCl₃ adduct forms.

-

Alkylation: Introduce methyl chloride (CH₃Cl) gas into the solution of the adduct. A precipitate of the corresponding phosphonium (B103445) salt, [CH₃PH₃]⁺[AlCl₄]⁻, will form.

-

Liberation of this compound: The phosphonium salt can be isolated by filtration. To liberate the free this compound, the salt is carefully treated with a suitable base (e.g., aqueous NaOH or KOH) under controlled conditions. The volatile this compound gas is then collected, for instance, in a cold trap.

Experimental Workflow for Lewis Acid-Catalyzed Alkylation

Caption: Workflow for the Lewis acid-catalyzed synthesis of this compound.

Method 3: One-Pot Synthesis from Elemental Phosphorus

This modern approach avoids the direct handling of phosphine gas by starting from white phosphorus (P₄). The following is a generalized protocol based on the synthesis of primary phosphines.[1]

Experimental Protocol: One-Pot Synthesis

-

Stannylation of P₄: In a Schlenk flask, combine white phosphorus (P₄) (1.0 eq), tributyltin hydride (Bu₃SnH) (6.0 eq per P₄), and tributyltin methoxide (B1231860) (Bu₃SnOMe) (6.0 eq per P₄). Heat the neat mixture at 90-100 °C for approximately 20 hours.[1] After cooling, remove volatile components under vacuum to yield tris(tributylstannyl)phosphine, (Bu₃Sn)₃P, as an oil.[1]

-

Mono-methylation: Dissolve the resulting (Bu₃Sn)₃P in toluene. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 eq per P) and methyl chloride (CH₃Cl) (1.5 eq per P). Heat the mixture at 90 °C for 24 hours. This step forms the mono-methylated intermediate, (Bu₃Sn)₂PCH₃.

-

Protonolysis and Isolation: Remove the solvent under vacuum. Add a solution of HCl in diethyl ether or dioxane dropwise at low temperature (e.g., 0 °C).[1] The mixture is then warmed to room temperature. The resulting slurry is filtered, and the filtrate is subjected to fractional distillation to isolate this compound.[1]

Experimental Workflow for One-Pot Synthesis from P₄

Caption: One-pot synthesis of this compound from white phosphorus.

Characterization

This compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR: The spectrum shows a doublet for the P-H protons and a doublet of triplets for the methyl protons due to coupling with phosphorus and the P-H protons.

-

³¹P NMR: A characteristic signal is observed in the phosphorus NMR spectrum, often as a triplet of quartets due to coupling with the methyl and P-H protons. The typical ³¹P NMR chemical shift for MePH₂ is around -163.5 ppm.[6]

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own advantages and challenges. The choice of method will be dictated by the specific requirements of the research, including safety considerations, available equipment, and desired scale. The one-pot synthesis from elemental phosphorus represents a significant advancement, mitigating the risks associated with handling gaseous phosphine directly. Careful consideration of the reaction conditions and rigorous purification are essential for obtaining high-purity this compound for use in sensitive applications such as catalysis and drug development.

References

- 1. airgas.com [airgas.com]

- 2. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine [fao.org]

- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 4. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methylphosphine

For Researchers, Scientists, and Drug Development Professionals

Methylphosphine (CH₃PH₂), the simplest primary organophosphine, is a colorless, malodorous gas that serves as a fundamental building block in organophosphorus chemistry.[1][2] Its unique electronic and steric properties make it a versatile reagent and ligand in a variety of chemical transformations, from coordination chemistry to organic synthesis. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a primary phosphine (B1218219) with the chemical formula CH₃PH₂.[1][3] It is characterized by a pyramidal structure at the phosphorus atom, with a lone pair of electrons that dictates much of its reactivity. A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₅P | [3] |

| Molar Mass | 48.024 g/mol | [3][4] |

| Boiling Point | -17.1 °C (1.2 °F; 256.0 K) | [1] |

| CAS Number | 593-54-4 | [1][3] |

| InChI Key | SAWKFRBJGLMMES-UHFFFAOYSA-N | [1][3] |

| Dipole Moment | 1.10 D | [5][6] |

| Ionization Energy | 9.120 eV | [5] |

| Proton Affinity | 851.5 kJ/mol | [5] |

| C-P Bond Length | 1.858 Å | [5][7] |

| C-H Bond Length | 1.094 Å | [5] |

| P-H Bond Length | 1.423 Å | [5] |

| H-C-P Bond Angle | 109.6° | [5] |

| H-P-C Bond Angle | 96.5° | [5] |

Spectroscopic Characterization:

The structural and electronic properties of this compound have been extensively studied using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing phosphines. The chemical shift of this compound provides information about the electronic environment of the phosphorus atom.[3]

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy reveal the vibrational modes of the molecule.[4] Key vibrational frequencies correspond to the symmetric and asymmetric stretching and bending of the P-H and C-H bonds, as well as the deformation and rocking motions of the PH₂ and CH₃ groups.[4]

-

Microwave Spectroscopy: High-resolution microwave spectroscopy has been used to determine the precise molecular structure of this compound, including bond lengths and angles.

Reactivity of this compound

The reactivity of this compound is dominated by the lone pair of electrons on the phosphorus atom, which makes it a nucleophile and a ligand. It is also susceptible to oxidation and can be deprotonated by strong bases.[1]

2.1. Oxidation

This compound readily reacts with oxygen to form methylphosphonous acid:

CH₃PH₂ + O₂ → CH₃P(H)O₂H[1]

2.2. Acid-Base Chemistry

-

Protonation: As a Lewis base, this compound can be protonated to form the methylphosphonium ion:

CH₃PH₂ + H⁺ → [CH₃PH₃]⁺[1]

-

Deprotonation: In the presence of a strong base, such as potassium hydroxide, this compound can be deprotonated to yield methylphosphanide derivatives:

CH₃PH₂ + KOH → K[CH₃PH] + H₂O[1]

2.3. Coordination Chemistry

This compound is an effective ligand in coordination chemistry, capable of donating its lone pair of electrons to a metal center to form metal-phosphine complexes.[8][9] These complexes are important in homogeneous catalysis.[9] The steric and electronic properties of the phosphine ligand can be tuned to influence the reactivity and selectivity of the metal catalyst.[8][10]

2.4. Organic Synthesis

This compound and its derivatives are valuable reagents in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Palladium-catalyzed cross-coupling reactions are a key method for the synthesis of P-chiral phosphine ligands.[11] These ligands are crucial in asymmetric catalysis.

Experimental Protocols

3.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of phosphanide (B1200255) salts.[1] For isotopically substituted methylphosphines, a modified procedure using the reaction between methyl iodide and PH₃ in a KOH/dimethylsulfoxide slurry is preferred.[12]

General Procedure for the Synthesis of this compound:

-

Preparation of Potassium Phosphanide (KPH₂): A solution of potassium metal in liquid ammonia (B1221849) is treated with phosphine gas (PH₃) until the blue color of the solvated electrons disappears.

-

Methylation: To the resulting suspension of KPH₂, methyl iodide (CH₃I) is added dropwise at low temperature.

-

Isolation: The volatile this compound is then collected by vacuum distillation.

Reaction: KPH₂ + CH₃I → CH₃PH₂ + KI[1]

A flowchart for a typical synthesis and purification workflow is provided below.

3.2. Characterization by Vibrational Spectroscopy

High-resolution infrared (IR) spectroscopy is a key technique for characterizing the vibrational modes of this compound.[4]

Experimental Setup:

-

A gas cell with appropriate windows (e.g., KBr) is filled with this compound gas at a known pressure.

-

The IR spectrum is recorded using a high-resolution Fourier-transform infrared (FTIR) spectrometer.

-

The observed vibrational frequencies are then assigned to specific molecular motions, often aided by computational analysis.[4]

A diagram illustrating the key vibrational modes of this compound is shown below.

Safety and Handling

This compound is a toxic and malodorous gas.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn.[13][14] As it is flammable, it should be kept away from heat, sparks, and open flames.[13][15]

Conclusion

This compound is a fundamentally important molecule in organophosphorus chemistry with a rich and diverse reactivity profile. Its properties as a ligand and a synthetic building block continue to be exploited in the development of new catalysts and synthetic methodologies. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective use in research and development. The logical relationship of its core properties and reactivity is depicted in the following diagram.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | chemical compound | Britannica [britannica.com]

- 3. This compound | CH5P | CID 68973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 593-54-4|Research Chemical [benchchem.com]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. This compound [stenutz.eu]

- 7. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 8. fiveable.me [fiveable.me]

- 9. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound CAS 593-54-4|Research Chemical [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Experimental Data of Methylphosphine (CAS Number 593-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphine (CH₃PH₂), also known as methylphosphane, is the simplest primary organophosphine. It is a colorless, malodorous, and toxic gas that condenses into a liquid at low temperatures.[1] As a fundamental building block in organophosphorus chemistry, this compound serves as a precursor in the synthesis of various more complex phosphorus-containing compounds. This technical guide provides a comprehensive overview of the available experimental data for this compound, including its physical, spectroscopic, and thermochemical properties, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

This compound is a highly reactive and pyrophoric compound, requiring specialized handling under an inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Units | References |

| Molecular Formula | CH₅P | - | [2] |

| Molecular Weight | 48.024 | g/mol | [2] |

| Boiling Point | -17.1 | °C | [1] |

| Boiling Point | -16 | °C | [3] |

| Dipole Moment | 1.100 ± 0.010 | D | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following sections and tables summarize the key experimental spectroscopic data.

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound have been determined experimentally. These frequencies correspond to the various stretching and bending modes of the molecule's chemical bonds.

| Mode Number | Symmetry | Fundamental Frequency (cm⁻¹) | References |

| 1 | A' | 3000 | [6] |

| 2 | A' | 2938 | [6] |

| 3 | A' | 2297 | [6] |

| 4 | A' | 1450 | [6] |

| 5 | A' | 1238 | [6] |

| 6 | A' | 1086 | [6] |

| 7 | A' | 977 | [6] |

| 8 | A' | 740 | [6] |

| 9 | A' | 677 | [6] |

| 10 | A" | 2992 | [6] |

| 11 | A" | 2312 | [6] |

| 12 | A" | 1450 | [6] |

| 13 | A" | 1017 | [6] |

| 15 | A" | 207 | [6] |

Microwave Spectroscopy

Microwave spectroscopy has been used to determine the rotational constants and dipole moment of this compound with high precision.

| Parameter | Value | Units | References |

| Rotational Constant A | 71,869.5 | Mc | [4][7] |

| Rotational Constant B | 11,792.6 | Mc | [4][7] |

| Rotational Constant C | 11,677.7 | Mc | [4][7] |

Mass Spectrometry

The mass spectrum of this compound reveals a pattern of fragmentation that is characteristic of the molecule. The appearance energies for key fragment ions have been experimentally determined.

| Ion | Appearance Energy (AE) | Units | References |

| CH₄P⁺ | 11.6 ± 0.12 | eV | [8] |

| CH₃P⁺ | 12.2 ± 0.2 | eV | [8] |

| CH₂P⁺ | 14.7 ± 0.2 | eV | [8] |

| CHP⁺ | 14.7 ± 0.3 | eV | [8] |

| CH₃⁺ | 14.8 ± 0.2 | eV | [8] |

Thermochemical Data

The thermochemical properties of this compound provide insight into its stability and reactivity.

| Property | Value | Units | References |

| Proton Affinity (PAff) | 851.50 | kJ/mol | [9] |

| Gas Basicity (BasG) | 817.60 | kJ/mol | [9] |

| Ionization Energy (IE) | 9.12 | eV | [9] |

| Ionization Energy (IE) | 9.12 ± 0.07 | eV | [9] |

| Ionization Energy (IE) | 9.72 ± 0.15 | eV | [9] |

| Barrier to Internal Rotation | 1.96 | kcal/mol | [10] |

| Barrier to Internal Rotation | 685.2 | cm⁻¹ | [4][10] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of a phosphanide (B1200255) salt.[1]

Protocol: Methylation of Potassium Dihydrogenphosphide

-

Preparation of Potassium Dihydrogenphosphide (KPH₂): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, place finely pulverized potassium hydroxide (B78521) (KOH). Cool the flask in an ice bath. Carefully introduce phosphine (B1218219) (PH₃) gas into the flask with vigorous stirring. The reaction is exothermic and should be controlled by the rate of PH₃ addition. The formation of KPH₂ is indicated by the consumption of PH₃.

-

Methylation: Once the formation of KPH₂ is complete, introduce methyl iodide (MeI) dropwise to the stirred slurry at a controlled temperature (e.g., 0 °C). The reaction is typically carried out in a suitable solvent such as dimethyl sulfoxide.

-

Isolation and Purification: The product, this compound (MePH₂), is a volatile gas at room temperature. It can be collected by passing the reaction mixture through a cold trap (e.g., cooled with liquid nitrogen). The collected this compound can be further purified by fractional condensation to remove any unreacted starting materials or byproducts. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of this compound.

Gas-Phase Electron Diffraction (GED) Measurement

The molecular structure of this compound has been determined using gas-phase electron diffraction.[11]

Experimental Workflow:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40 kV) is directed at the gas stream.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., photographic film or a CCD camera) at various nozzle-to-plate distances.

-

Data Analysis: The scattering intensities are measured and converted into a function of the scattering variable. This data is then used in a least-squares refinement process, often in conjunction with rotational constants from microwave spectroscopy, to determine the precise geometric parameters of the molecule.[11]

Ion Cyclotron Resonance (ICR) Spectrometry

ICR spectrometry has been employed to study the ion-molecule reactions and determine the gas-phase basicity of this compound.[7]

Experimental Setup:

-

Ionization: this compound is introduced into the ICR cell at low pressure and ionized by an electron beam (e.g., 30 eV).

-

Ion Trapping: The resulting ions are trapped in the cell by a combination of a strong magnetic field and a weak electric field.

-

Ion-Molecule Reactions: The trapped ions are allowed to react with neutral this compound molecules for a controlled period.

-

Detection: The identities and abundances of the primary and product ions are determined by exciting their cyclotron motion with a radiofrequency field and detecting the resulting image current. By monitoring the ion abundances as a function of time and pressure, reaction pathways and rate constants can be elucidated.[7]

Synthesis and Reactivity Overview

This compound is a key intermediate in organophosphorus chemistry. Its synthesis and primary reactions are summarized in the diagram below.

Caption: Synthesis and key reactions of this compound.

Toxicity and Safety

This compound is a toxic compound.[1] Studies on stored-product insects have shown that it has fumigant properties and can be more potent than phosphine against resistant strains, suggesting a different mechanism of action.[12] The toxicity of phosphines, in general, is linked to the disruption of mitochondrial metabolism and the generation of oxidative stress.[5][13] Due to its high reactivity and toxicity, this compound should be handled with extreme caution in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

References

- 1. CN112028937B - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method - Google Patents [patents.google.com]

- 2. ichf.edu.pl [ichf.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound CAS 593-54-4|Research Chemical [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. Phosphine, methyl- [webbook.nist.gov]

Unveiling the Architecture of Methylphosphine: A Technical Guide to its Molecular Geometry and Bond Angles

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of methylphosphine (CH₃PH₂). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes findings from key experimental and computational studies, presenting a detailed structural portrait of this fundamental organophosphorus compound.

Molecular Geometry Overview

This compound adopts a staggered conformation with Cₛ symmetry. The central phosphorus atom is bonded to a methyl group and two hydrogen atoms, exhibiting a trigonal pyramidal geometry. The carbon atom of the methyl group is, in turn, tetrahedrally bonded to three hydrogen atoms and the phosphorus atom. The molecule possesses a single plane of symmetry containing the C, P, and one of the methyl hydrogens (H4 in Figure 1).

Tabulated Molecular Parameters

The precise structural parameters of this compound have been determined through a combination of microwave spectroscopy and gas-phase electron diffraction, supported by ab initio and density functional theory (DFT) calculations. The following table summarizes the key bond lengths and angles derived from these studies.

| Parameter | Microwave Spectroscopy | Gas-Phase Electron Diffraction & Computational (SARACEN) |

| Bond Lengths (Å) | ||

| P–C | - | 1.858(3) |

| P–H | - | 1.414(4) |

| C–H (average) | - | 1.094(3) |

| **Bond Angles (°) ** | ||

| ∠C–P–H | - | 96.5(3) |

| ∠H–P–H | - | 93.3(5) |

| ∠P–C–H (average) | - | 109.5(4) |

Data sourced from Noble-Eddy et al. (2008).[1][2][3][4] Note: Microwave spectroscopy studies, while providing highly accurate rotational constants, often do not yield a complete set of structural parameters without assumptions or combination with other techniques.

Experimental Determination of Molecular Structure

The elucidation of this compound's geometry has been a multi-pronged effort, primarily relying on two powerful experimental techniques in conjunction with computational modeling.

Microwave Spectroscopy

Microwave spectroscopy investigates the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum are exquisitely sensitive to the molecule's geometry.

Experimental Protocol:

-

A gaseous sample of this compound is introduced into a waveguide at low pressure.

-

Microwave radiation is swept across a range of frequencies.

-

Absorption of radiation by the sample is detected, yielding a spectrum of rotational transitions.

-

For this compound, a large number of rotational transitions were observed in the 12–33 and 46–49 kMc regions.[5][6][7]

-

The frequencies of these transitions are then fitted to a molecular Hamiltonian to extract precise rotational constants (A, B, and C).[5][6][7]

-

Stark effect measurements, which involve applying an external electric field, are used to determine the molecule's dipole moment.[5][6][7]

-

The experimentally determined rotational constants are then used, often in combination with other data, to refine the molecular structure.

Gas-Phase Electron Diffraction (GED)

In gas-phase electron diffraction, a beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern provides information about the internuclear distances within the molecule.

Experimental Protocol:

-

A high-energy beam of electrons is directed through a gaseous jet of this compound.

-

The scattered electrons form a diffraction pattern on a detector.

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

The experimental scattering data is converted into a molecular scattering function and then a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other.

-

An initial structural model of this compound is refined by fitting the theoretical scattering pattern to the experimental data.

-

The SARACEN method was employed, which combines the GED data with rotational constants from microwave spectroscopy and restraints from ab initio calculations to yield a highly accurate and precise molecular structure.[1][2][4]

Logical Framework for Structure Determination

The following diagram illustrates the workflow for determining the molecular geometry of this compound, integrating experimental and computational approaches.

References

- 1. More user-friendly phosphines? Molecular structure of this compound and its adduct with borane, studied by gas-phase electron diffraction and quantum chemical calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. More user-friendly phosphines? Molecular structure of this compound and its adduct with borane, studied by gas-phase electron diffraction and quantum chemical calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Microwave Spectrum and Internal Barrier of this compound [periodicos.capes.gov.br]

Spectroscopic Analysis of Methylphosphine: A Technical Guide

Introduction

Methylphosphine (CH₃PH₂), with a molecular weight of 48.02 g/mol , is the simplest primary alkylphosphine.[1][2] It serves as a fundamental compound in organophosphorus chemistry. Understanding its structural and electronic properties is crucial for its application in synthesis, catalysis, and materials science. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus nuclei.

Data Summary

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H (Methyl) | 0.98 | Doublet of Triplets | J(H-P) = 4.1, J(H-H) = 8.2 |

| ¹H (Phosphino) | 2.63 | Doublet of Quartets | J(H-P) = 186.4, J(H-H) = 8.2 |

| ¹³C (Methyl) | Data not explicitly found | Doublet | ¹J(C-P) is expected |

| ³¹P | -163.5 to -164.0 | Triplet of Quartets | ¹J(P-H) ≈ 186, ²J(P-H) ≈ 4.1 |

Note: ¹H NMR data is based on values reported for the neat liquid[3]. ³¹P chemical shift is referenced against an 85% H₃PO₄ standard[4][5]. Multiplicity and coupling are inferred from first-order principles and reported data[3].

Experimental Protocol: NMR Spectroscopy

1.2.1. Sample Preparation (Critical) this compound is a pyrophoric gas, requiring handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

-

A solution is prepared by bubbling this compound gas through a degassed, deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube equipped with a J. Young valve or a flame-sealable constriction.

-

The concentration should be optimized for signal-to-noise without causing significant pressure buildup.

1.2.2. Instrumentation & Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard one-pulse experiment is sufficient. Key parameters include an appropriate spectral width, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically run to simplify the spectrum to a doublet (due to C-P coupling). Inverse-gated decoupling can be used for accurate integration.

-

³¹P NMR: This nucleus is highly sensitive.[6] A one-pulse experiment, often with proton decoupling, is standard.[6][7] If couplings to protons are desired, a proton-coupled spectrum is acquired.[6] An external standard of 85% H₃PO₄ is commonly used.[8]

Logical Flow of NMR Data Interpretation

The following diagram illustrates how different NMR experiments provide complementary information to determine the structure of this compound.

Caption: Logical flow of NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the covalent bonds in this compound, providing a characteristic "fingerprint" of its functional groups.

Data Summary

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| P-H Stretch | 2300 - 2450 | Symmetric & Asymmetric |

| C-H Stretch | 2850 - 3000 | Symmetric & Asymmetric |

| CH₃ Deformation | 1400 - 1470 | Asymmetric & Symmetric |

| PH₂ Scissoring/Wagging | 1000 - 1200 | Bending motions |

| CH₃ Rocking | 800 - 950 | Rocking motion |

Note: Frequencies are approximate values derived from general spectroscopic tables and observations of similar phosphine (B1218219) compounds.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Due to its gaseous nature, the IR spectrum of this compound is best obtained in the gas phase.

-

A specialized gas cell with NaCl or KBr windows (which are transparent to IR radiation) is used.[9]

-

The cell is first evacuated and then filled with a low pressure of this compound gas.

-

-

Instrumentation & Acquisition:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used.[10]

-

A background spectrum of the empty gas cell is recorded first.

-

The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[11]

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Data Summary (Electron Ionization)

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment |

| 48 | 100 | [CH₃PH₂]⁺ (Molecular Ion) |

| 47 | 85 | [CH₂PH₂]⁺ |

| 46 | 40 | [CH₃PH]⁺ |

| 33 | 35 | [PH₂]⁺ |

| 31 | 25 | [P]⁺ |

Note: Data is based on the electron ionization mass spectrum available in the NIST WebBook.[2][12] Relative intensities are approximate and can vary with instrument conditions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: this compound gas is introduced into the mass spectrometer's ion source via a gas inlet system with a precision leak valve to control the flow rate.

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

General Spectroscopic Workflow

The diagram below outlines a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. This compound CAS 593-54-4|Research Chemical [benchchem.com]

- 2. Phosphine, methyl- [webbook.nist.gov]

- 3. Methylphosphin(593-54-4)核磁图(1HNMR) [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Phosphine, methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Gaseous Methylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous methylphosphine (CH₃PH₂). The document presents key quantitative data in a structured format, details the experimental methodologies employed for their determination, and includes visualizations of fundamental thermodynamic relationships and experimental workflows.

Thermodynamic Properties of Gaseous this compound

The thermodynamic properties of a compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key thermodynamic data for gaseous this compound at standard conditions (298.15 K and 1 bar).

Table 1: Standard Thermodynamic Properties of Gaseous this compound

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Formation (at 298.15 K) | ΔfH° | Value not explicitly available in search results | kJ/mol | [1] |

| Enthalpy of Formation (at 0 K) | ΔfH° | Value not explicitly available in search results | kJ/mol | [1] |

| Standard Entropy (at 298.15 K) | S° | Value not explicitly available in search results | J/mol·K | [1] |

| Heat Capacity | Cₚ | Value not explicitly available in search results | J/mol·K | [1] |

| Proton Affinity | 851.5 | kJ/mol | [1][2] | |

| Gas Basicity | 817.6 | kJ/mol | [2] | |

| Ionization Energy | IE | 9.12 ± 0.07 | eV | [2] |

Table 2: Molecular Properties of this compound

| Property | Value | Units | Reference |

| Molecular Weight | 48.0242 | g/mol | [3] |

| Electric Dipole Moment | 1.100 | Debye | [1] |

| C-P Bond Length | 1.858 | Å | [1] |

| C-H Bond Length | 1.094 | Å | [1] |

| P-H Bond Length | 1.423 | Å | [1] |

| H-C-P Bond Angle | 109.6 | ° | [1] |

| H-P-C Bond Angle | 96.5 | ° | [1] |

Table 3: Fundamental Vibrational Frequencies of this compound

| Symmetry | Assignment | Wavenumber (cm⁻¹) |

| A' | PH₂ stretch (sym) | 2308 |

| A'' | PH₂ stretch (asym) | 2309 |

| A' | CH₃ stretch (sym) | 2850 |

| A'' | CH₃ stretch (asym) | 2920 |

| A' | CH₃ stretch (asym) | 2920 |

| A' | PH₂ scissors | 1075 |

| A'' | PH₂ twist | 930 |

| A' | CH₃ deformation (sym) | 1430 |

| A'' | CH₃ deformation (asym) | 1430 |

| A' | CH₃ deformation (asym) | 1430 |

| A' | CH₃ rock | 975 |

| A'' | CH₃ rock | 1020 |

| A' | C-P stretch | 675 |

| A'' | Torsion | 200 |

Experimental Methodologies

The determination of the thermodynamic properties of gaseous this compound involves a combination of experimental techniques and computational methods. Key experimental protocols are outlined below.

Ion Cyclotron Resonance (ICR) Spectrometry

Ion Cyclotron Resonance (ICR) spectrometry is a powerful technique for studying the properties and reactions of ions in the gas phase.[4] It was used to determine the gas-phase basicities and proton affinities of methylphosphines.[2]

-

Principle: Ions are trapped in a magnetic and electric field, where they move in a circular path at a characteristic cyclotron frequency. By applying a radiofrequency electric field, the ions can be excited, and their mass-to-charge ratio can be determined with high precision.

-

Experimental Workflow:

-

Ionization: Gaseous this compound is introduced into the ICR cell and ionized, typically by electron impact.

-

Ion Trapping: The resulting ions are trapped by the magnetic and electric fields.

-

Ion-Molecule Reactions: The trapped ions are allowed to react with neutral this compound molecules or other gases for a controlled period.

-

Detection: The products of the reactions are identified by their mass-to-charge ratios, and the reaction rates can be determined. By studying equilibrium reactions, the relative basicities and proton affinities can be established.

-

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is used to determine the ionization energies of molecules.[2]

-

Principle: A sample is irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured. The ionization energy is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.

-

Experimental Workflow:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.

-

Ionization: The gas is irradiated with a monochromatic beam of photons.

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

-

Spectrum Generation: A plot of the number of electrons versus their kinetic energy (or ionization energy) is generated, which shows the different electronic energy levels of the molecule.

-

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the molecular structure of volatile compounds, including bond lengths and angles.[5]

-

Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the arrangement of the atoms in the molecule.

-

Experimental Workflow:

-

Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas jet.

-

Diffraction Pattern Recording: The scattered electrons are detected, creating a diffraction pattern of concentric rings.

-

Structural Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This experimental data is often refined in conjunction with theoretical calculations.[5]

-

Visualizations

The following diagrams illustrate the relationships between key thermodynamic properties and a general workflow for their determination.

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Caption: Workflow for determining thermodynamic properties.

References

The Discovery and Enduring Significance of Methylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphine (CH₃PH₂), the simplest primary organophosphine, holds a foundational position in the field of organophosphorus chemistry. Its discovery in the mid-19th century, amidst the burgeoning exploration of organometallic compounds, laid the groundwork for the development of a vast array of phosphorus-containing molecules with diverse applications. This technical guide provides an in-depth exploration of the discovery, history, key chemical properties, and seminal synthetic methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in fields where organophosphorus chemistry is paramount, including catalysis, materials science, and drug development.

Historical Context: The Dawn of Organophosphorus Chemistry

The discovery of this compound is intrinsically linked to the pioneering work of chemists in the 19th century who first ventured into the synthesis of organophosphorus compounds. While a singular "discovery" paper for this compound remains elusive, its synthesis and characterization are rooted in the foundational studies of several key figures.

The early 1800s saw initial forays into organophosphate synthesis by chemists such as Jean Pierre Boudet (1801), Jean Louis Lassaigne (1820), and Franz Anton Voegeli (1848). However, it was the seminal work of German chemist August Wilhelm von Hofmann in the 1850s that truly established the field of organophosphine chemistry. Hofmann is widely credited with the discovery of primary, secondary, and tertiary phosphines through his systematic investigation of the reactions of phosphine (B1218219) (PH₃) with alkyl halides. It is within this body of work that the first synthesis of simple alkylphosphines, including this compound, is understood to have occurred.

These early syntheses were often challenging and produced small yields of impure substances. Nevertheless, they laid the crucial groundwork for understanding the fundamental reactivity of the P-C bond and the nucleophilic nature of phosphines.

Physicochemical Properties of this compound

This compound is a colorless, highly flammable, and toxic gas at standard temperature and pressure, with a characteristic, unpleasant garlic-like odor. Its fundamental physical and chemical properties are summarized below.

Data Presentation: Key Physicochemical Properties

| Property | Value | Citation |

| Molecular Formula | CH₃PH₂ | |

| Molar Mass | 48.02 g/mol | [1][2] |

| Boiling Point | -17.1 °C | [1] |

| Melting Point | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| Appearance | Colorless gas | [1] |

Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of this compound.

| Spectroscopy | Data | Citation |

| ³¹P NMR | δ -164.00 ppm (referenced to 85% H₃PO₄) | [3] |

| ¹H NMR | Data not readily available in detail. Expected to show a doublet for the P-H protons and a doublet of doublets for the methyl protons due to P-H coupling. | |

| ¹³C NMR | Data not readily available in detail. Expected to show a doublet for the methyl carbon due to P-C coupling. | |

| Infrared (IR) Spectroscopy | Characteristic P-H stretching and bending, and C-H stretching and bending vibrations are expected. Specific frequencies are not readily available in a comprehensive list. |

Experimental Protocols: Synthesis of this compound

The most reliable and widely cited method for the laboratory-scale synthesis of this compound is detailed in Inorganic Syntheses, Volume 11, published in 1968. The procedure, developed by W. L. Jolly, involves the methylation of a phosphanide (B1200255) salt.

Synthesis via Methylation of Potassium Dihydrogenphosphide

This method is based on the reaction of potassium dihydrogenphosphide (KPH₂) with methyl iodide (CH₃I).

Reaction: KPH₂ + CH₃I → CH₃PH₂ + KI

Detailed Methodology:

-

Preparation of Potassium Dihydrogenphosphide (KPH₂): A solution of potassium metal in liquid ammonia (B1221849) is treated with phosphine gas (PH₃). The reaction proceeds to form KPH₂ as a white precipitate. Extreme caution must be exercised due to the toxicity and flammability of the reagents.

-

Methylation: The freshly prepared KPH₂ is then reacted with a stoichiometric amount of methyl iodide, typically in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction is generally carried out at low temperatures to control its exothermicity.

-

Purification: The volatile this compound product is separated from the non-volatile potassium iodide byproduct and the solvent by vacuum distillation or by passing the product gas through a series of cold traps.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using spectroscopic methods, primarily ³¹P NMR and IR spectroscopy, as well as by measuring its vapor pressure.

Chemical Reactivity and Signaling Pathways

This compound exhibits the characteristic reactivity of a primary phosphine, primarily centered around the nucleophilic phosphorus atom and the reactive P-H bonds.

Key Reactions of this compound

-

Oxidation: this compound is readily oxidized, even by atmospheric oxygen, to form methylphosphonous acid (CH₃P(H)O₂H). This highlights the need for handling this compound under an inert atmosphere.

-

Protonation: As a Lewis base, this compound reacts with acids to form the corresponding methylphosphonium ion (CH₃PH₃⁺).

-

Deprotonation: The P-H protons of this compound are weakly acidic and can be removed by strong bases, such as organolithium reagents or alkali metal hydroxides, to yield methylphosphanide anions (CH₃PH⁻). These anions are potent nucleophiles and are valuable intermediates in the synthesis of more complex organophosphorus compounds.

Mandatory Visualization: Diagrams

Conclusion

From its origins in the foundational era of organophosphorus chemistry to its contemporary relevance, this compound remains a molecule of significant interest. Its simple structure belies a rich chemistry that has been fundamental to the development of more complex phosphine ligands, which are now cornerstones of homogeneous catalysis and materials science. This guide has provided a comprehensive overview of the historical discovery, physicochemical properties, and synthetic methodologies of this compound, offering a valuable resource for researchers and professionals. A thorough understanding of this fundamental molecule is essential for innovation in the ever-expanding world of organophosphorus chemistry.

References

An In-Depth Technical Guide to the Lewis Structure and Bonding in Methylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphine (CH₃PH₂), a primary organophosphine, serves as a fundamental model for understanding the bonding and stereochemistry of more complex phosphine (B1218219) ligands critical in catalysis and drug development. This technical guide provides a comprehensive analysis of the Lewis structure, molecular geometry, hybridization, and bonding characteristics of this compound. It consolidates experimental data from gas-phase electron diffraction and microwave spectroscopy, presenting a detailed overview of its structural parameters. Furthermore, this guide outlines representative experimental protocols for the determination of these properties and employs visualizations to elucidate key structural and theoretical concepts.

Lewis Structure and Valence Electron Configuration

The Lewis structure is a foundational representation of valence electron distribution in a molecule. For this compound (CH₃PH₂), the total number of valence electrons is calculated as follows:

-

Carbon (C): 4 valence electrons

-

Hydrogen (H): 1 valence electron per atom (5 atoms total) = 5 valence electrons

-

Phosphorus (P): 5 valence electrons

Total Valence Electrons: 4 + 5 + 5 = 14 electrons

The phosphorus atom is the central atom, bonded to the carbon of the methyl group and two hydrogen atoms. The remaining valence electrons are distributed to satisfy the octet rule for carbon and phosphorus and the duet rule for hydrogen. The resulting Lewis structure reveals a single lone pair of electrons on the phosphorus atom.

Molecular Geometry and VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the three-dimensional arrangement of atoms in a molecule based on minimizing electrostatic repulsion between valence electron pairs.[1][2]

-

Central Phosphorus Atom: The phosphorus atom has four electron domains: three bonding pairs (one P-C and two P-H bonds) and one lone pair.

-

Electron Geometry: The four electron domains arrange themselves in a tetrahedral geometry to maximize their separation.

-

Molecular Geometry: The presence of the lone pair results in a trigonal pyramidal molecular geometry. The lone pair exerts greater repulsion than bonding pairs, compressing the bond angles to be less than the ideal tetrahedral angle of 109.5°.[1]

-

Central Carbon Atom: The carbon atom has four electron domains, all of which are bonding pairs (one C-P and three C-H bonds).

-

Electron and Molecular Geometry: With four bonding pairs and no lone pairs, both the electron and molecular geometries around the carbon atom are tetrahedral .

Hybridization and Bonding

The concept of atomic orbital hybridization helps to explain the observed molecular geometries.

-

Carbon Atom: The carbon atom in the methyl group is sp³ hybridized . Four sp³ hybrid orbitals form sigma (σ) bonds with the phosphorus atom and the three hydrogen atoms, consistent with its tetrahedral geometry.

-

Phosphorus Atom: The hybridization of the phosphorus atom is more complex. While an sp³ hybridization scheme would be consistent with the tetrahedral electron geometry, experimental evidence suggests that for phosphines, there is significantly less s-character in the bonding orbitals compared to amines.[3] The C-P-H and H-P-H bond angles are closer to 90°, suggesting that the P-C and P-H bonds are formed primarily from phosphorus 3p orbitals. The lone pair on the phosphorus atom, therefore, has a higher degree of s-character.[3]

Quantitative Structural Data

The precise molecular structure of this compound has been determined experimentally. The following table summarizes key quantitative data obtained from gas-phase electron diffraction (GED) and microwave spectroscopy studies.

| Parameter | Experimental Value | Computational Value | Reference |

| Bond Lengths (Å) | |||

| r(P-C) | 1.858 | 1.863 | [4] |

| r(P-H) | 1.423 | 1.414 | [4] |

| r(C-H) | 1.094 | 1.091 | [4] |

| Bond Angles (°) | |||

| ∠H-P-H | 93.3 | 93.4 | |

| ∠C-P-H | 96.5 (assumed) | 97.5 | [4] |

| ∠H-C-P | 109.6 | 109.5 | [4] |

| Dipole Moment (D) | 1.10 | 1.23 | [4] |

Experimental Protocols

The determination of the structural parameters of this compound relies on sophisticated experimental techniques. The following sections outline representative protocols for these methods.

Synthesis and Handling of this compound

This compound is a highly flammable and toxic gas, requiring specialized handling in an inert atmosphere.[5]

Representative Synthesis: A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as a phosphonate (B1237965), using a strong reducing agent like aluminum hydride.[6]

-

Apparatus Setup: All glassware is oven-dried and assembled while hot under a stream of dry, inert gas (e.g., argon or nitrogen) or assembled cold and flame-dried under vacuum. A dual-bank vacuum/inert gas manifold is essential for safe handling.[5]

-

Reduction: The phosphonate precursor is dissolved in an anhydrous ether solvent (e.g., THF) in a Schlenk flask. The solution is cooled in an ice or dry-ice bath. The aluminum hydride reducing agent is added slowly with vigorous stirring.

-

Workup: After the reaction is complete, the reaction is carefully quenched. The resulting phosphine is typically volatile and can be isolated by vacuum transfer to a cold trap.

-

Storage and Handling: this compound is stored in a sealed container, often as a gas or condensed liquid at low temperatures. All transfers should be performed using vacuum line techniques or gas-tight syringes.[7]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the bond lengths, angles, and conformational properties of molecules in the gas phase.[8][9]

Experimental Workflow:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[9] The bulk of the sample is condensed on a cold trap cooled with liquid nitrogen.[9]

-

Electron Beam Interaction: A high-energy electron beam (e.g., 40-60 keV) is passed through the gas stream, perpendicular to the gas flow.[10]

-

Scattering and Detection: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings. This pattern is recorded on a detector, such as a photographic plate or a modern imaging plate detector.[9]

-

Data Collection: Diffraction patterns are recorded at different nozzle-to-detector distances to capture a wide range of scattering angles.[10]

-

Data Reduction and Analysis:

-

The recorded diffraction intensities are digitized and radially averaged.

-

A theoretical model of the molecular scattering is calculated based on an initial assumed geometry.

-

The theoretical and experimental scattering intensities are compared, and the structural parameters (bond lengths, angles) in the theoretical model are refined using a least-squares fitting procedure to minimize the difference between the calculated and experimental data.[11] Computational methods are often used to aid in the refinement process.[1]

-

Microwave Spectroscopy and Dipole Moment Determination

Microwave spectroscopy provides highly precise measurements of rotational constants, from which molecular geometries can be derived.[12][13] The application of an external electric field (the Stark effect) allows for the determination of the molecule's electric dipole moment.[14][15]

Experimental Workflow:

-

Sample Introduction: A low-pressure gaseous sample of this compound (e.g., 10-100 mTorr) is introduced into a waveguide absorption cell.

-

Microwave Radiation: The sample is irradiated with microwave radiation from a tunable source (e.g., a klystron or a synthesized sweeper). The frequency of the radiation is swept over a range of interest.

-

Absorption and Detection: When the microwave frequency matches a rotational transition frequency of the molecule, the radiation is absorbed. The transmitted radiation is detected by a suitable detector (e.g., a crystal detector).

-

Spectrum Generation: A plot of absorption intensity versus frequency constitutes the rotational spectrum.

-

Stark Effect for Dipole Moment:

-

Stark electrodes are placed within the waveguide to apply a precise, uniform DC electric field to the gas sample.

-

The applied electric field causes the rotational energy levels to shift and split (the Stark effect).[14]

-

The frequencies of the rotational transitions are measured as a function of the applied electric field strength.

-

The magnitude of the frequency shifts is proportional to the square of the dipole moment and the square of the electric field strength (for a second-order Stark effect).[14] By plotting the frequency shift against the square of the electric field, the dipole moment can be accurately determined.[16][17]

-

-

Data Analysis:

-

The frequencies of the observed rotational transitions are fitted to a rotational Hamiltonian to determine the molecule's rotational constants (A, B, and C).

-

By measuring the rotational constants of different isotopically substituted versions of the molecule, the positions of the atoms can be determined, yielding a precise molecular structure.

-

Conclusion

The structural and electronic properties of this compound are well-characterized through a combination of theoretical models and advanced experimental techniques. Its trigonal pyramidal geometry at the phosphorus center, a consequence of the lone pair of electrons, and the nuanced nature of its P-C and P-H bonding provide a crucial reference point for understanding the behavior of more complex organophosphorus compounds. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers in fields where the precise structure and electronic nature of phosphine ligands are of paramount importance.

References

- 1. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 8. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl( tert -butyl)(trichlorosilyl)phosphine - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02888J [pubs.rsc.org]

- 11. Stucture refinement from data acquired by electron diffraction tomography [xray.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Stark Effect - Biyani Group of College [biyanicolleges.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. tf.nist.gov [tf.nist.gov]

The Basicity and pKa of Methylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of methylphosphine (CH₃PH₂), a fundamental organophosphorus compound. Understanding these properties is crucial for its application in organic synthesis, catalysis, and as a ligand in coordination chemistry, with implications for drug design and development where phosphine (B1218219) derivatives are increasingly utilized.

Quantitative Basicity and pKa Data

The basicity of this compound can be quantified in both the gas phase and in solution. While gas-phase basicity reflects the intrinsic properties of the molecule, the solution-phase pKa is critical for understanding its behavior in chemical reactions conducted in a solvent.

| Parameter | Value | Units | Measurement Phase | Method |

| Proton Affinity (PA) | 851.5 | kJ/mol | Gas | Ion Cyclotron Resonance Spectroscopy |

| 203.6 | kcal/mol | Gas | Ion Cyclotron Resonance Spectroscopy | |

| Gas-Phase Basicity (GB) | 817.6 | kJ/mol | Gas | Ion Cyclotron Resonance Spectroscopy |

| pKa of conjugate acid (CH₃PH₃⁺) | Not Experimentally Determined | - | Aqueous | - |

| Estimated Aqueous pKa | ~2-4 | - | Aqueous | Based on trends and computational estimates |

Note: The pKa of a base is, by convention, the pKa of its conjugate acid.

Understanding the Basicity of this compound

This compound's basicity stems from the lone pair of electrons on the phosphorus atom, which can accept a proton. The methyl group, being weakly electron-donating, increases the electron density on the phosphorus atom compared to phosphine (PH₃), making this compound a stronger base.

Gas-Phase Basicity

In the gas phase, the intrinsic basicity of a molecule can be measured without the influence of solvent effects. The key parameters are Proton Affinity (PA) and Gas-Phase Basicity (GB).

-

Proton Affinity (PA) is the negative of the enthalpy change for the protonation reaction in the gas phase: CH₃PH₂(g) + H⁺(g) → CH₃PH₃⁺(g) A higher PA value indicates a stronger base.

-

Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same reaction. It is a more complete measure of basicity as it includes entropy effects.

The gas-phase basicity of methylphosphines increases with the number of methyl groups, as shown by the trend in proton affinities: PH₃ (187.1 kcal/mol) < CH₃PH₂ (196.4 kcal/mol) < (CH₃)₂PH (202.5 kcal/mol) < (CH₃)₃P (206.7 kcal/mol). This trend is a direct consequence of the inductive effect of the methyl groups.

Solution-Phase Basicity (pKa)

The pKa is a measure of the acidity of the conjugate acid of a base (in this case, the methylphosphonium ion, CH₃PH₃⁺) in a specific solvent. The equilibrium for the protonation of this compound in water is:

CH₃PH₂(aq) + H₂O(l) ⇌ CH₃PH₃⁺(aq) + OH⁻(aq)

A higher pKa value for the conjugate acid corresponds to a stronger base.

An experimental pKa value for this compound in an aqueous solution is not well-documented in the scientific literature. However, based on the pKa of phosphine (PH₃) which is approximately -14, and the trend of increasing basicity with methylation, it is estimated that the pKa of this compound is significantly higher than that of phosphine. Computational studies and comparisons with other alkylphosphines suggest a pKa value in the range of 2-4 in water. It is important to note that this is an estimate, and the actual value may vary.

Experimental Protocols for Basicity and pKa Determination

Gas-Phase Basicity: Ion Cyclotron Resonance (ICR) Spectroscopy

Ion Cyclotron Resonance (ICR) spectroscopy is a powerful mass spectrometry technique used to determine the gas-phase basicities of compounds by studying proton transfer equilibria.

Methodology:

-

Ion Generation and Trapping: this compound is introduced into a high-vacuum chamber at a low pressure. The molecules are ionized, typically by electron impact, to generate the methylphosphonium ion (CH₃PH₃⁺). These ions are then trapped in a strong magnetic field within an analyzer cell.

-

Introduction of a Reference Base: A reference base (B) with a known gas-phase basicity is introduced into the cell.

-

Proton Transfer Equilibrium: A proton transfer reaction is allowed to occur between the trapped methylphosphonium ions and the neutral reference base: CH₃PH₃⁺ + B ⇌ CH₃PH₂ + BH⁺

-

Detection and Analysis: After a certain reaction time, the relative abundances of the ions (CH₃PH₃⁺ and BH⁺) are measured. The equilibrium constant (K_eq) for the reaction is determined from the ratio of the ion abundances and the partial pressures of the neutral species.

-

Calculation of Gas-Phase Basicity: The Gibbs free energy change (ΔG) for the reaction is calculated from K_eq (ΔG = -RT ln K_eq). The gas-phase basicity of this compound can then be determined relative to the known basicity of the reference compound.

Solution-Phase pKa: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance in solution.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., deionized water). Due to the potential for oxidation, all solutions should be deoxygenated and handled under an inert atmosphere (e.g., nitrogen or argon).

-

Titration Setup: A calibrated pH electrode is immersed in the this compound solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the acid titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been protonated. The equivalence point is identified as the point of maximum slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve.

Solution-Phase pKa: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can be used to determine the pKa of phosphines. The chemical shift of the phosphorus nucleus is sensitive to its protonation state.

Methodology:

-

Sample Preparation: A series of solutions containing a constant concentration of this compound are prepared in a chosen solvent (e.g., D₂O for deuterium (B1214612) lock). Each solution is buffered to a different, precisely known pH value.

-

NMR Data Acquisition: The ³¹P NMR spectrum is recorded for each sample.

-

Data Analysis: The ³¹P chemical shift (δ) is plotted against the pH of the solution. This will generate a sigmoidal curve.

-

pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation, modified for chemical shifts: pH = pKa + log[(δ - δ_A) / (δ_B - δ)] where δ is the observed chemical shift, δ_A is the chemical shift of the protonated species (CH₃PH₃⁺), and δ_B is the chemical shift of the free base (CH₃PH₂).

Visualizations

The following diagrams illustrate key concepts related to the basicity of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Oxidation States of Phosphorus in Methylphosphine Derivatives

This technical guide provides a comprehensive overview of the principles and methods used to determine the oxidation state of phosphorus in this compound derivatives. It covers the theoretical framework for assigning oxidation states, presents quantitative data for key compounds, and details the advanced experimental protocols used for their empirical determination.

Assigning Formal Oxidation States to Phosphorus

The oxidation state of an atom in a molecule is a formal concept that describes the degree of oxidation by assigning shared electrons to the more electronegative atom in a chemical bond.[1][2] For organophosphorus compounds, the oxidation state of phosphorus can range from –3 to +5.[3] The assignment in this compound derivatives depends on the electronegativity of phosphorus relative to carbon and hydrogen.

The electronegativity values on the Pauling scale are as follows:

Based on this, carbon is more electronegative than phosphorus, and hydrogen is also slightly more electronegative than phosphorus. Therefore, in P-C and P-H bonds, the electrons are formally assigned to the carbon and hydrogen atoms, respectively. This leads to a positive contribution to the oxidation state of phosphorus for each of these bonds.

The logical workflow for assigning the oxidation state to phosphorus in a this compound derivative is illustrated below.

Quantitative Data: Oxidation States of this compound Derivatives

Applying the rules of electronegativity allows for the determination of the formal oxidation state of phosphorus in various methylphosphines and their oxidized derivatives. The data are summarized in the table below.

| Compound Name | Chemical Formula | Bonds to Phosphorus (P) | Contribution to P Oxidation State | Formal Oxidation State of P |

| This compound | CH₃PH₂ | 1 × P-C, 2 × P-H | (+1) + 2(+1) = +3 | +3 |

| Dithis compound | (CH₃)₂PH | 2 × P-C, 1 × P-H | 2(+1) + (+1) = +3 | +3 |

| Trithis compound (B1194731) | (CH₃)₃P | 3 × P-C | 3(+1) = +3 | +3 |

| Trithis compound oxide | (CH₃)₃PO | 3 × P-C, 1 × P=O | 3(+1) + (+2) = +5 | +5 |

Note: Conventionally, phosphines are sometimes assigned an oxidation state of -3 by analogy to ammonia (B1221849) (NH₃).[8][9] However, the formal assignment based on modern electronegativity values, as detailed here, is more rigorous for understanding the electronic distribution in redox reactions.

Reaction Pathway: Oxidation of Trithis compound

Trivalent phosphorus compounds are readily oxidized.[3] The oxidation of trithis compound with oxygen to form trithis compound oxide is a common reaction that illustrates the change in the phosphorus oxidation state from +3 to +5.[10]

Experimental Protocols for Oxidation State Determination

While formal rules provide a theoretical oxidation state, experimental techniques are essential for confirming the electronic structure and chemical state of phosphorus in a compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly effective technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[11] The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, including its oxidation state and coordination.[12] Quantitative ³¹P NMR (qNMR) can be employed for purity assessment and precise quantification.[13][14]

General Protocol for Quantitative ³¹P NMR:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound derivative and a suitable internal standard (e.g., triphenyl phosphate (B84403) or another certified reference material with a well-resolved signal).[14]

-

Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard NMR tube. For compounds with exchangeable protons, non-protic solvents are recommended.[11]

-

Alternatively, an external standard in a coaxial insert can be used to avoid direct contact with the analyte.[13]

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum on a calibrated NMR spectrometer.

-

Use an inverse-gated proton decoupling pulse sequence.[15] This technique decouples protons to simplify the spectrum to singlets while suppressing the Nuclear Overhauser Effect (NOE), which is crucial for accurate signal integration.

-

Set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to ensure full relaxation between pulses.[16] T₁ values should be determined beforehand using an inversion-recovery experiment.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (SNR).

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the purity or concentration of the analyte using the ratio of the integrals, the number of phosphorus nuclei, and the known weights and molar masses of the analyte and standard.[13]

-

X-ray Based Methods

X-ray techniques can provide direct and indirect information about the oxidation state of phosphorus by probing core-level electrons and determining precise molecular geometry.

-